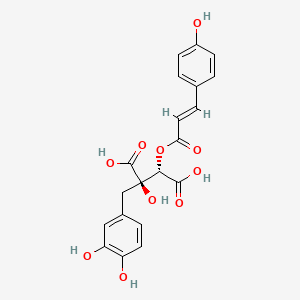
Triton
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triton, also known as tritium ion, is a radioactive isotope of hydrogen. It consists of one proton and two neutrons in its nucleus, making it the heaviest isotope of hydrogen. Tritium is naturally occurring in trace amounts due to interactions between cosmic rays and atmospheric gases. it can also be produced artificially in nuclear reactors. Tritium is known for its applications in nuclear fusion, radioluminescent devices, and as a tracer in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Tritium can be synthesized through several methods. One common method involves the irradiation of lithium-6 with neutrons, resulting in the production of tritium and helium-4:
6Li+n→3H+4He
This reaction typically occurs in nuclear reactors where lithium-containing materials are exposed to neutron radiation.
Industrial Production Methods
The industrial production of tritium primarily takes place in heavy water reactors. These reactors use heavy water (deuterium oxide) as a moderator and coolant. Tritium is produced as a byproduct of the neutron irradiation of lithium or boron in the reactor. The tritium is then extracted and purified for various applications .
化学反应分析
Types of Reactions
Tritium undergoes several types of chemical reactions, including:
Oxidation: Tritium can be oxidized to form tritiated water (T2O).
Reduction: Tritium can be reduced to form tritiated hydrogen gas (T2).
Substitution: Tritium can replace hydrogen in organic compounds, forming tritiated organic molecules.
Common Reagents and Conditions
Oxidation: Tritium reacts with oxygen to form tritiated water under standard conditions.
Reduction: Tritium can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Tritium can be introduced into organic molecules through catalytic hydrogenation or halogenation reactions.
Major Products
Tritiated Water (T2O): Formed by the oxidation of tritium.
Tritiated Hydrogen Gas (T2): Formed by the reduction of tritium.
Tritiated Organic Molecules: Formed by the substitution of hydrogen with tritium in organic compounds.
科学研究应用
Tritium has a wide range of applications in scientific research:
Chemistry: Tritium is used as a tracer to study chemical reactions and mechanisms. Its radioactive properties allow for easy detection and measurement.
Biology: Tritium-labeled compounds are used in biological research to study metabolic pathways, DNA synthesis, and protein interactions.
Medicine: Tritium is used in radiolabeling drugs to study their pharmacokinetics and distribution in the body.
作用机制
Tritium exerts its effects primarily through its radioactive decay. Tritium undergoes beta decay, emitting a low-energy beta particle and transforming into helium-3:
3H→3He+β−+νˉe
The emitted beta particles can be detected and measured, making tritium a valuable tool in various scientific applications. In biological systems, tritium-labeled compounds can be used to track the movement and interactions of molecules within cells .
相似化合物的比较
Similar Compounds
Deuterium (2H): Another isotope of hydrogen with one proton and one neutron. Deuterium is non-radioactive and is used in nuclear fusion and as a tracer in scientific research.
Protium (1H): The most common isotope of hydrogen with one proton and no neutrons. Protium is non-radioactive and is used in a wide range of chemical and industrial applications.
Uniqueness of Tritium
Tritium is unique among the hydrogen isotopes due to its radioactivity. This property makes it valuable as a tracer in scientific research and as a source of light in radioluminescent devices. Additionally, tritium’s ability to undergo beta decay allows for its use in nuclear fusion reactions, where it can release a significant amount of energy .
属性
分子式 |
H+ |
|---|---|
分子量 |
3.016049 g/mol |
IUPAC 名称 |
triton |
InChI |
InChI=1S/p+1/i/hT |
InChI 键 |
GPRLSGONYQIRFK-MNYXATJNSA-N |
SMILES |
[H+] |
手性 SMILES |
[3H+] |
规范 SMILES |
[H+] |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxyethyl (3R,4S,6R,7R,8S,8aS)-8-carbamoyl-5'-[2-(cyclohexen-1-yl)ethynyl]-6-[2-(2-hydroxyethoxy)phenyl]-1,2'-dioxo-3,4-diphenylspiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-1'-carboxylate](/img/structure/B1239837.png)
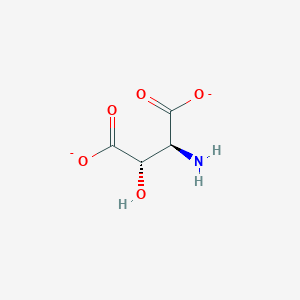
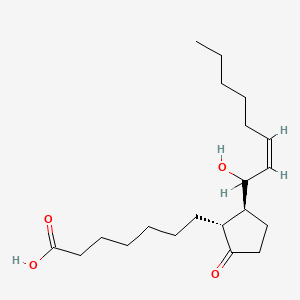

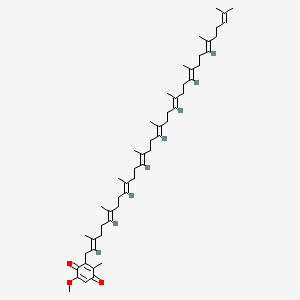
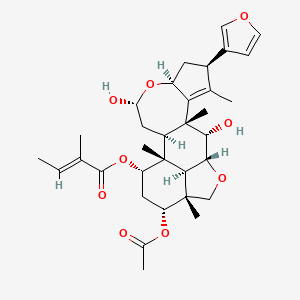
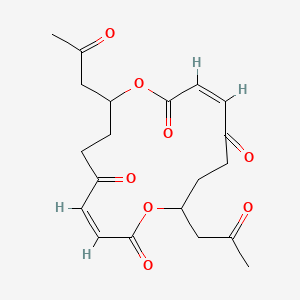
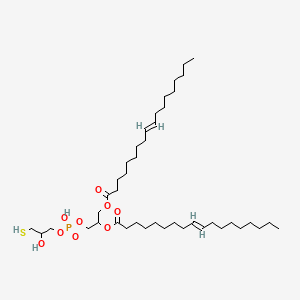
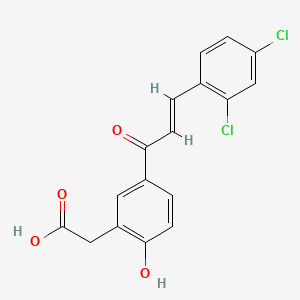
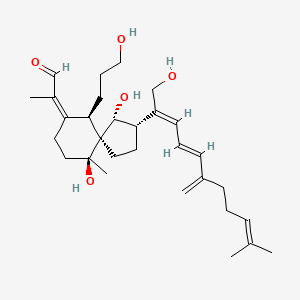
![3-[(Z)-octadec-11-enoxy]propane-1,2-diol](/img/structure/B1239855.png)


